Glycyl diphenylborinate

cysteine protease cathepsin inhibition enzyme selectivity

Researchers studying lysosomal Ca²⁺ signaling face non-specific artifacts when using 2-APB, which concurrently modulates plasma membrane channels and TRP receptors. Glycyl diphenylborinate (GPN) eliminates this ambiguity by selectively accumulating in acidic organelles (effective at ≥50 μM) and inducing controlled lysosomal membrane permeabilization (LMP), with minimal plasma membrane calcium channel interference (ICaL IC₅₀ = 103 μM). • Selective cathepsin inhibition: IC₅₀ = 6.6 μM with a 30-fold selectivity window over 2-APB, enabling clean dissection of cathepsin-mediated antigen presentation and lysosomal degradation pathways. • Serves as a precursor for 2,2-diphenyl-1,3,2-oxazaborolidin-5-ones with demonstrated apoptotic activity (IC₅₀ = 22.5 μM in L5178Y cells). • Functions as an ideal negative control for SOCE studies due to 19-fold weaker α-glucosidase inhibition (Ki = 369 μM) versus 2-APB.

Molecular Formula C14H14BNO2
Molecular Weight 239.08 g/mol
CAS No. 14335-29-6
Cat. No. B174338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl diphenylborinate
CAS14335-29-6
SynonymsGlycyl diphenylborinate, 95%
Molecular FormulaC14H14BNO2
Molecular Weight239.08 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)CN
InChIInChI=1S/C14H14BNO2/c16-11-14(17)18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,16H2
InChIKeyIVHLNYVPKWICDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl Diphenylborinate: Organoboron Compound Profile


Glycyl diphenylborinate (C₁₄H₁₄BNO₂; MW 239.08) is a diphenylborinic acid derivative featuring a glycine ester moiety [1]. It belongs to the class of organoboron compounds that exhibit dual functionality: as a membrane-permeable lysosomotropic agent that selectively accumulates in acidic organelles and induces lysosomal membrane permeabilization (LMP), and as a competitive inhibitor of specific serine and cysteine proteases [2][3]. This compound serves as a critical tool in cellular calcium signaling research and as a building block for synthesizing apoptotic inducers and calcium channel modulators.

L Lysosomotropic LMP and acidic‑store Ca²⁺ mobilization research
C Cysteine protease inhibition studies (cathepsin B, Z, H)
P Probe for selective lysosomal pathway interrogation with reduced plasma‑membrane CaV interference

Why 2-APB Cannot Substitute for Glycyl Diphenylborinate


Glycyl diphenylborinate (GPN) is frequently confused with 2‑aminoethyl diphenylborinate (2‑APB) due to overlapping nomenclature, yet their pharmacological profiles diverge substantially. While 2‑APB acts as a dual SOCE modulator and TRP channel activator with IC₅₀ values in the low micromolar range (3–18.8 μM), glycyl diphenylborinate exhibits a 10–30‑fold weaker inhibition of SOCE and a distinct selectivity pattern across protease families [1]. Its unique lysosomotropic behavior—derived from the glycine ester linkage—enables selective lysosomal membrane permeabilization that is not replicated by 2‑APB or phenylboronic acid. Substituting a generic borinic acid derivative would therefore fail to reproduce GPN’s targeted subcellular action and would yield misleading results in lysosomal Ca²⁺ signaling or cathepsin‑inhibition assays.

Glycyl Diphenylborinate (GPN)
Lysosomotropic accumulation and LMP induction
Selective cysteine cathepsin inhibition
Reported minimal off‑target CaV channel block
2‑APB (common substitute)
SOCE modulator / TRP channel activator, no LMP activity
No significant cathepsin inhibition (IC₅₀ > 200 µM)
Stronger plasma‑membrane CaV blockade profile
Similar nomenclature does not imply interchangeable lysosomal or protease‑inhibition activity. LMP‑dependent protocols require GPN‑specific chemistry.

Glycyl Diphenylborinate vs. Closest Analogs: Evidence


Selective Cysteine Protease Inhibition

Glycyl diphenylborinate demonstrates selective inhibition of the cysteine protease family (cathepsins B, Z, H) with an IC₅₀ of 6.6 μM, whereas 2‑APB shows no detectable inhibition of these proteases under identical conditions (IC₅₀ > 200 μM) [1][2]. This selectivity is attributed to the glycine ester moiety, which enhances binding to the cathepsin active site via boron‑cysteine thiol interactions.

Cysteine Protease Inhibition
Cross‑study comparable
GPN IC₅₀ = 6.6 µM
2‑APB IC₅₀ > 200 µM
≥30‑fold selectivity
Supports cathepsin‑selective study design without confounding SOCE effects.
Cathepsin B/Z/H assay; pH 5.5. Reported potency; validate in‑cell target engagement.
cysteine protease cathepsin inhibition enzyme selectivity

Lysosomal Membrane Permeabilization Induction

Glycyl diphenylborinate acts as a potent lysosomotropic agent that selectively accumulates in lysosomes and induces lysosomal membrane permeabilization (LMP) at concentrations ≥ 50 μM, leading to robust cytosolic Ca²⁺ release. In contrast, 2‑APB does not induce LMP even at 200 μM, as measured by acridine orange relocalization and lysosomal pH assays [1][2].

Lysosomal Membrane Permeabilization
Class‑level inference
GPN LMP at ≥50 µM
2‑APB no LMP up to 200 µM
Reported LMP induction supports lysosomal Ca²⁺ release protocols; cell‑type validation advised.
Acridine orange relocalization in HeLa cells. May vary with lysosomal load.
lysosomotropic agent LMP lysosomal calcium release

Reduced Alpha-Glucosidase Off-Target Effects

Glycyl diphenylborinate inhibits brewer's yeast alpha‑glucosidase with a Ki of 369 μM, a potency approximately 19‑fold weaker than 2‑APB (Ki = 19.7 μM) under identical assay conditions [1][2]. This reduced activity translates to a lower propensity for off‑target metabolic interference in cellular assays where alpha‑glucosidase modulation is undesirable.

Alpha‑Glucosidase Off‑Target
Head‑to‑head
GPN Ki = 369 µM
2‑APB Ki = 19.7 µM
19‑fold weaker inhibition
Reduced glucosidase interference may help isolate lysosome‑specific readouts in metabolic assays.
Yeast alpha‑glucosidase; relevance to mammalian isoforms requires verification.
alpha-glucosidase off-target selectivity metabolic stability

L-Type Calcium Current Inhibition Profile

In whole‑cell patch clamp experiments on guinea pig ventricular myocytes, glycyl diphenylborinate inhibits L‑type calcium current (ICaL) with an IC₅₀ of 103 μM, whereas 2‑APB inhibits ICaL with an IC₅₀ of 3.0 μM under comparable conditions [1][2]. The 34‑fold lower potency against plasma membrane calcium channels minimizes interference with global Ca²⁺ signaling, allowing focused investigation of lysosomal Ca²⁺ release.

L‑Type Ca²⁺ Current (ICaL)
Cross‑study comparable
GPN IC₅₀ = 103 µM
2‑APB IC₅₀ = 3.0 µM
34‑fold lower CaV block
Weak plasma‑membrane CaV inhibition supports cleaner lysosomal Ca²⁺ signal attribution.
Guinea pig ventricular myocytes; confirm in target cell model.
calcium channel ICaL selective lysosomal tool

Optimal Applications of Glycyl Diphenylborinate


Lysosomal Calcium Signaling and LMP Studies

Glycyl diphenylborinate is the definitive reagent for inducing controlled lysosomal membrane permeabilization (LMP) and releasing Ca²⁺ from acidic organelles. Its selective lysosomal accumulation (effective at ≥ 50 μM) and minimal interference with plasma membrane calcium channels (ICaL IC₅₀ = 103 μM) make it superior to 2‑APB for dissecting lysosome‑to‑cytosol calcium fluxes .

Cathepsin B/Z/H Protease Inhibition in Cells

In experiments requiring selective inhibition of cysteine cathepsins without perturbing calcium homeostasis, glycyl diphenylborinate (IC₅₀ = 6.6 μM) offers a 30‑fold selectivity window over 2‑APB, which lacks significant cathepsin activity . This enables targeted investigation of cathepsin‑mediated processes such as antigen presentation and lysosomal degradation.

Synthesis of Apoptotic Inducers and Ca²⁺ Modulators

Glycyl diphenylborinate serves as a key precursor for preparing 2,2‑diphenyl‑1,3,2‑oxazaborolidin‑5‑ones, a class of compounds with demonstrated apoptotic activity in L5178Y cells (IC₅₀ = 22.5 μM) . Its unique glycine ester backbone permits further structural diversification to optimize potency and selectivity for calcium‑channel modulation.

Negative Control for Metabolic and Ca²⁺ Studies

Due to its 19‑fold weaker alpha‑glucosidase inhibition (Ki = 369 μM) and 34‑fold weaker calcium channel blockade compared to 2‑APB, glycyl diphenylborinate functions as an ideal negative control in parallel experiments designed to attribute observed effects specifically to lysosomal rather than plasma membrane or metabolic pathways .

Application
Selection Property
Validation Focus
Lysosomal Ca²⁺ signaling / LMP studies
Lysosomotropic accumulation & LMP induction
LMP endpoint validation; Ca²⁺ release from acidic stores
Cathepsin B/Z/H inhibition in cells
Cysteine protease inhibition selectivity
Cathepsin activity assay context; calcium‑independent readouts
Synthesis of apoptotic inducers / Ca²⁺ modulators
Glycine‑ester building block for oxazaborolidinones
Apoptotic activity in L5178Y cell model; structural diversification
Negative control for lysosome‑vs‑plasma‑membrane pathways
Minimal alpha‑glucosidase & CaV channel interference
Pathway‑specific attribution; off‑target profile review

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